molecular formula C36H70N2O8 B14492659 Butanedioic acid, 2-(eicosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester CAS No. 64654-00-8

Butanedioic acid, 2-(eicosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester

Cat. No.: B14492659
CAS No.: 64654-00-8
M. Wt: 658.9 g/mol
InChI Key: NKYDFOQRSFLCCB-VAWYXSNFSA-N
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Description

Butanedioic acid, 2-(eicosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2-(eicosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester involves multiple steps, typically starting with the preparation of the butanedioic acid derivative. The reaction conditions often require specific catalysts and solvents to facilitate the esterification process. The detailed synthetic route may involve the following steps:

    Esterification: Reacting butanedioic acid with eicosen-1-yl alcohol in the presence of an acid catalyst.

    Amidation: Introducing bis(2-hydroxyethyl)amine to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2-(eicosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Butanedioic acid, 2-(eicosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential role in biochemical pathways.

    Medicine: Explored for its therapeutic properties and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanedioic acid, 2-(eicosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, 2-(icos-9-en-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester
  • Butanedioic acid, 2-(eicosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

64654-00-8

Molecular Formula

C36H70N2O8

Molecular Weight

658.9 g/mol

IUPAC Name

bis[2-[bis(2-hydroxyethyl)amino]ethyl] 2-[(E)-icos-9-enyl]butanedioate

InChI

InChI=1S/C36H70N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-34(36(44)46-32-26-38(23-29-41)24-30-42)33-35(43)45-31-25-37(21-27-39)22-28-40/h11-12,34,39-42H,2-10,13-33H2,1H3/b12-11+

InChI Key

NKYDFOQRSFLCCB-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCCCCC/C=C/CCCCCCCCC(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCCC(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO

Origin of Product

United States

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